molecular formula C23H20FN5O2 B11450172 8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-fluorobenzyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11450172
M. Wt: 417.4 g/mol
InChI Key: HLHGYTLVYFYMNJ-UHFFFAOYSA-N
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Description

8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes fluorophenyl and methylphenyl groups attached to an imidazopurine core

Preparation Methods

The synthesis of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine ring system.

    Introduction of the fluorophenyl and methylphenyl groups: This is achieved through substitution reactions, where the desired phenyl groups are introduced onto the imidazopurine core using suitable reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and efficiency.

Chemical Reactions Analysis

8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazopurine derivatives with different substituents on the phenyl rings. These compounds may have similar core structures but differ in their chemical and biological properties due to variations in the substituents. The uniqueness of 8-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of fluorophenyl and methylphenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20FN5O2

Molecular Weight

417.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H20FN5O2/c1-14-4-8-16(9-5-14)18-13-29-19-20(26(2)23(31)27(3)21(19)30)25-22(29)28(18)12-15-6-10-17(24)11-7-15/h4-11,13H,12H2,1-3H3

InChI Key

HLHGYTLVYFYMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CC5=CC=C(C=C5)F)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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